2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
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Overview
Description
2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,3-dichlorobenzoyl chloride and 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-amine in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Mechanism of Action
The mechanism by which 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis. The compound binds to enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall, thereby disrupting cell wall formation and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
- 2,4-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
- 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the benzamide and thiazole rings. This unique structure contributes to its distinct biological activities and chemical properties .
Properties
IUPAC Name |
2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2OS/c1-9-15(10-5-7-11(20)8-6-10)21-17(24-9)22-16(23)12-3-2-4-13(18)14(12)19/h2-8H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYHCYYPTMMHGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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